![molecular formula C11H20ClNO2 B2378112 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide CAS No. 2411314-75-3](/img/structure/B2378112.png)
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IAA or Indole-3-acetamide, and it is a derivative of the plant hormone, Indole-3-acetic acid (IAA).
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide is not fully understood. However, it is believed that this compound works by mimicking the action of the natural plant hormone, Indole-3-acetic acid (IAA). IAA is known to regulate plant growth and development by promoting cell division and elongation. It is believed that IAA and its derivatives work by binding to specific receptors in the plant cell, which activates a signaling pathway that leads to the desired physiological response.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can have various biochemical and physiological effects on plants. These effects include increased root growth, increased plant yield, and improved plant stress tolerance. Additionally, IAA and its derivatives have been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide in lab experiments is its potency. This compound is highly active and can produce significant effects at low concentrations. Additionally, IAA and its derivatives are relatively easy to synthesize, making them readily available for research purposes. However, one of the limitations of using IAA in lab experiments is its instability. This compound is highly sensitive to light and heat, which can lead to its degradation over time.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide. One of the most promising areas of research is its potential applications in the field of cancer treatment. Studies have shown that IAA and its derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Additionally, research can be conducted to explore the use of IAA in improving plant stress tolerance and increasing plant yield in various crops.
Méthodes De Synthèse
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide can be synthesized by reacting Indole-3-acetic acid with chloroacetyl chloride and isopropyl oxalate. This reaction results in the formation of IAA oxalyl chloride, which is then reacted with isopropyl oxalate to obtain the desired compound.
Applications De Recherche Scientifique
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of plant growth and development. Studies have shown that IAA is a potent plant growth regulator that can promote root growth and increase plant yield.
Propriétés
IUPAC Name |
2-chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(2)10-5-9(3-4-15-10)7-13-11(14)6-12/h8-10H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEZYGMMKFSLLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
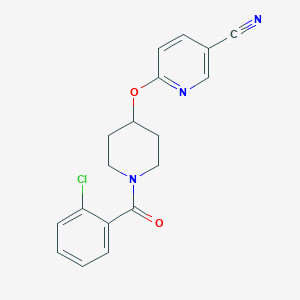
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
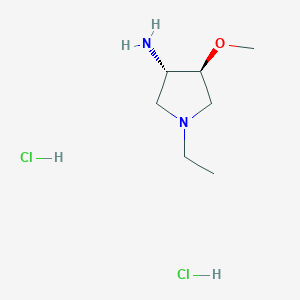
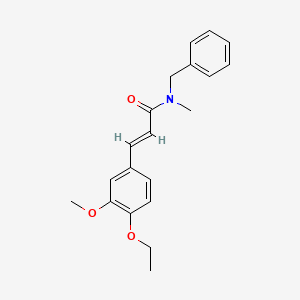
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)
![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)
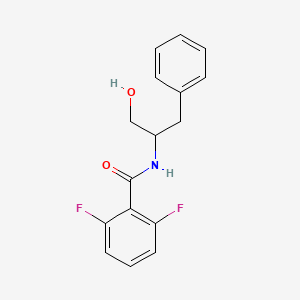
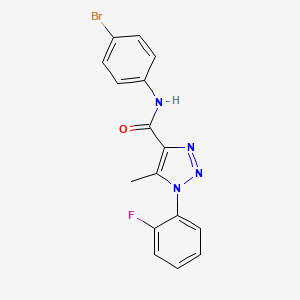
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)